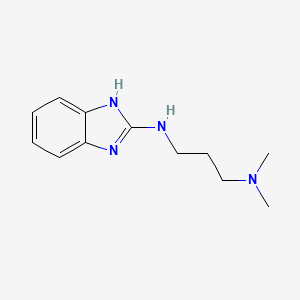

N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in the pharmaceutical industry .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, N-(1H-benzimidazol-2-yl)-N’-phenylurea was synthesized by reacting 2-aminobenzimidazole with a little excess of triethylorthopropionate .Molecular Structure Analysis

The structure and conformation of benzimidazole derivatives can be determined using techniques like 1H and 13C NMR and X-ray diffraction .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield the corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine .Aplicaciones Científicas De Investigación

Green Synthesis of Novel Compounds

Benzimidazoles, which include compounds like N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine, are pivotal in experimental drug design due to their unique and versatile scaffolds. A study by Nikpassand and Pirdelzendeh (2016) highlights the synthesis of novel series of benzimidazoles using a green chemistry approach. This approach employs catalytic amounts of 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)Br in a one-pot procedure without additional organic solvents and oxidants, indicating an environmentally friendly method for synthesizing structurally diverse benzimidazole derivatives (Nikpassand & Pirdelzendeh, 2016).

Development of Thermally Stable Polyimides

The research by Ghaemy and Alizadeh (2009) focuses on synthesizing soluble and thermally stable polyimides from an unsymmetrical diamine containing a triaryl imidazole pendant group. This innovative approach to polymer synthesis underscores the importance of N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine derivatives in creating materials with excellent solubility and high thermal stability, showcasing potential applications in the development of high-performance polymers (Ghaemy & Alizadeh, 2009).

Synthesis of Fluorinated Polyimides

Another study conducted by Banerjee et al. (2003) explores the synthesis of fluorinated polyimides derived from novel diamine monomers, including derivatives of N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine. These polyimides exhibit low water absorption rates and low dielectric constants, indicating their potential use in electronic applications due to their high thermal stability and unique electrical properties (Banerjee et al., 2003).

Metal Coordination and Polymerization Catalysts

Research by Attandoh et al. (2014) demonstrates the versatility of benzimidazole derivatives in coordinating with Zn(II) and Cu(II) carboxylates to form complexes that catalyze the ring-opening polymerization of ε-caprolactone. This study showcases the application of benzimidazole-based ligands in catalysis, providing insights into the development of efficient catalysts for polymer synthesis (Attandoh et al., 2014).

Safety And Hazards

Direcciones Futuras

Research into benzimidazole derivatives is ongoing, with new compounds being synthesized and tested for various biological activities. For instance, new benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity . Future research may focus on developing benzimidazole derivatives with improved safety and efficacy for various therapeutic applications .

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-16(2)9-5-8-13-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVLSCXTMGXAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)

![4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2773291.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2773294.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)

![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)

![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)